![molecular formula C26H33FO8 B13820699 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)phenyl methyl Sulfide, also known as 4-(Methylmercapto)benzyl alcohol, 4-(Methylthio)benzyl alcohol, 4-Methylsulfanylbenzyl alcohol, [4-(Methylsulfanyl)phenyl]methanol, and p-(Methylthio)benzyl alcohol, is an organic compound with the molecular formula C8H10OS. This compound is characterized by the presence of a benzyl alcohol group substituted with a methylthio group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzyl alcohol can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions to yield the desired product. Another method includes the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of 4-(Methylthio)benzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Methylthio)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-(Methylthio)benzaldehyde back to 4-(Methylthio)benzyl alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde
Reduction: 4-(Methylthio)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzyl alcohols
Scientific Research Applications
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds. Additionally, its methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)biphenyl
- 4-Phenylbenzyl alcohol
- 4-(Methylthio)benzaldehyde
- 4-Methoxybenzyl alcohol
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of both a benzyl alcohol group and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H33FO8 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[2-[(1S,2R,4S,8R,9S,11S,12S,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16+,18-,19+,21+,23+,24+,25-,26+/m1/s1 |
InChI Key |
JDZIWTDCPALRKC-QBVOQDFGSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12[C@H](C[C@H]3[C@@]1(C[C@@H]([C@@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


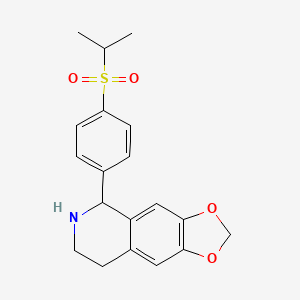
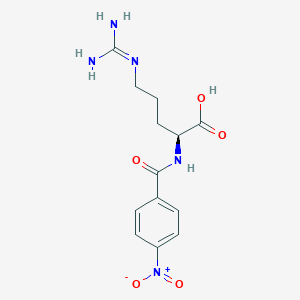
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
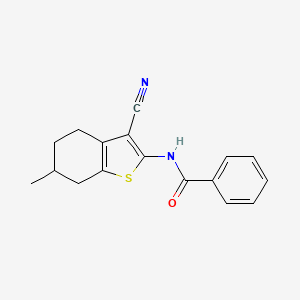
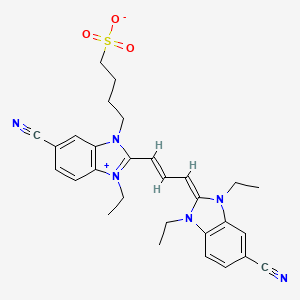
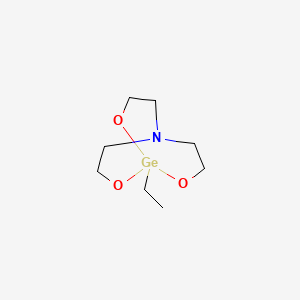
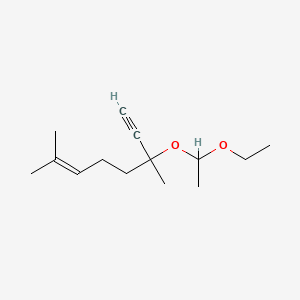
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
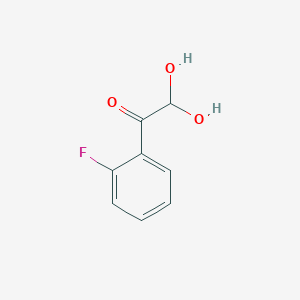
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

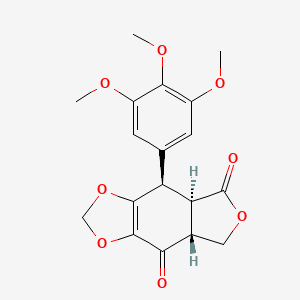
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
